"N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide" properties
"N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide" properties
An In-depth Technical Guide to N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates three key features: a fluorinated pyridine ring, a reactive aldehyde group, and a sterically hindered pivalamide protecting group. This combination makes it a versatile building block for the synthesis of complex molecular architectures and combinatorial libraries. The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, the aldehyde serves as a synthetic handle for numerous transformations, and the pivalamide group offers robust protection of the C-2 amino group while simultaneously acting as a directing group for regioselective synthesis. This guide provides a comprehensive overview of its properties, a plausible and detailed synthetic pathway, an analysis of its chemical reactivity, and a discussion of its potential applications in drug discovery and development.
Core Properties and Safety Data
While detailed experimental data for this specific molecule is not widely published, its fundamental properties can be consolidated from supplier information and chemical structure analysis. It is primarily available as a solid for research and development purposes.
| Property | Value | Source(s) |
| CAS Number | 1188433-81-9 | [1] |
| Molecular Formula | C₁₁H₁₃FN₂O₂ | [2] |
| Molecular Weight | 224.23 g/mol | [2] |
| Physical Form | Solid | [2] |
| InChI Key | DCHHGGYJXRRFGW-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)C(=O)Nc1ncc(F)cc1C=O | [2] |
Safety and Handling
N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide is classified as a hazardous substance and requires careful handling in a laboratory setting.
| Hazard Information | GHS Classification and Precautionary Statements | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statement | H319: Causes serious eye irritation. | [2] |
| Precautionary Statement | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Storage Class | 11: Combustible Solids | [2] |
Senior Application Scientist's Note: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid generating dust.
Proposed Synthetic Pathway: A Mechanistic Approach
A robust and logical synthesis for N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide can be designed based on established organometallic and heterocyclic chemistry principles. The following three-step sequence leverages common starting materials and high-yielding transformations.
Caption: Proposed three-step synthesis of the target compound.
Step 1: Synthesis of 2-Amino-5-fluoropyridine
Causality: The foundational precursor, 2-amino-5-fluoropyridine, is not as commercially available as 2-aminopyridine. Therefore, an efficient synthesis is required. A common route involves the introduction of a nitro group, which is then reduced and converted to the fluoro group via the Schiemann reaction.[3][4][5]
Protocol:
-
Nitration & Acetylation: 2-aminopyridine is first acetylated to protect the amino group and then nitrated at the 5-position.
-
Reduction: The nitro group is reduced to an amine using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation.
-
Diazotization (Schiemann Reaction): The newly formed amino group at C-5 is converted to a diazonium salt with sodium nitrite in the presence of fluoroboric acid (HBF₄). Thermal decomposition of the resulting diazonium tetrafluoroborate salt introduces the fluorine atom.
-
Hydrolysis: The acetyl protecting group on the C-2 amine is removed under basic conditions to yield 2-amino-5-fluoropyridine.
Step 2: N-Pivaloylation of 2-Amino-5-fluoropyridine
Causality: The pivaloyl group (Piv) is an excellent choice for protecting the amino group for two primary reasons. First, its large steric bulk prevents further reactions at the nitrogen atom. Second, and more critically for the subsequent step, the amide functionality serves as a powerful Directed Metalation Group (DMG), which is essential for achieving regioselectivity in the formylation step.[6][7]
Protocol:
-
Dissolve 2-amino-5-fluoropyridine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), containing a base like pyridine or triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine, drying the organic layer over sodium sulfate, and removing the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 3: C-3 Formylation via Directed ortho-Metalation (DoM)
Causality: Direct electrophilic formylation of the pyridine ring at C-3 is challenging due to the ring's electron-deficient nature. The Vilsmeier-Haack reaction, for example, typically requires electron-rich aromatics.[8][9] However, the pivalamide group at C-2 is a potent DMG that coordinates with a strong organolithium base. This coordination facilitates the deprotonation of the nearest (ortho) position, which is C-3.[10][11] The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF), to install the aldehyde group with high regioselectivity.
Protocol:
-
Setup: Under a dry, inert atmosphere (e.g., argon or nitrogen), dissolve N-(5-fluoropyridin-2-yl)pivalamide in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel. Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equivalents) to chelate the lithium ion and increase the basicity.
-
Lithiattion: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (s-BuLi, 1.2 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. The formation of the lithiated species is often indicated by a color change. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous DMF (1.5 equivalents) dropwise, again keeping the temperature below -70 °C.
-
Quenching and Work-up: After stirring for an additional hour at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography to yield the final compound.
Chemical Reactivity and Synthetic Utility
N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide is a versatile synthetic intermediate due to its distinct functional groups.
Caption: Key reaction pathways for synthetic derivatization.
-
The Aldehyde Group: This is the most reactive site for further functionalization. It can undergo:
-
Oxidation: To form the corresponding carboxylic acid, a key component in many bioactive molecules.[12][13]
-
Reduction: To yield the primary alcohol, which can be used in ether or ester synthesis.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to form substituted aminomethylpyridines.
-
Carbonyl Additions: Reactions with Grignard or organolithium reagents to form secondary alcohols.
-
Olefinations: Wittig or Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds.
-
-
The Pivalamide Group: This group is notoriously robust and stable to many reaction conditions, which is advantageous during the modification of the aldehyde. However, it can be removed under harsh conditions (e.g., refluxing in strong acid like 6M HCl or with strong bases like LDA) to reveal the free 2-amino group, enabling subsequent N-acylation, N-alkylation, or diazotization reactions.[9]
Predicted Spectroscopic Data
For a researcher synthesizing or using this compound, confirming its identity is paramount. While public spectral data is unavailable, the following characteristics can be predicted based on its structure.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (2H): Two doublets in the aromatic region (~7.5-8.5 ppm), showing coupling to each other and to the fluorine atom. - Aldehyde Proton (1H): A singlet around 9.5-10.5 ppm. - Pivaloyl Protons (9H): A sharp singlet around 1.2-1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. - Amide Proton (1H): A broad singlet that may be exchangeable with D₂O. |
| ¹³C NMR | - Aldehyde Carbonyl: ~190-200 ppm. - Amide Carbonyl: ~175-180 ppm. - Aromatic Carbons: Multiple signals between ~110-160 ppm. The carbon attached to fluorine will show a large ¹JC-F coupling. - Pivaloyl Quaternary Carbon: ~35-40 ppm. - Pivaloyl Methyl Carbons: ~25-30 ppm. |
| IR (Infrared) | - C=O Stretch (Aldehyde): Strong, sharp peak around 1700-1715 cm⁻¹. - C=O Stretch (Amide): Strong, sharp peak around 1680-1700 cm⁻¹. - C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - N-H Stretch: A moderate peak around 3200-3400 cm⁻¹. - C-F Stretch: A strong peak in the fingerprint region, typically ~1000-1200 cm⁻¹. |
| Mass Spec (MS) | - [M]+: Expected molecular ion peak at m/z = 224.23. - [M+H]+: Expected peak at m/z = 225.24 in ESI+. |
Conclusion and Future Outlook
N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide stands out as a strategically designed building block for advanced chemical synthesis. The orthogonal reactivity of its functional groups—a modifiable aldehyde, a robustly protected amine that also serves as a synthetic director, and a metabolically interesting fluoropyridine core—provides chemists with a powerful tool for generating novel compounds. Its primary application lies in the construction of diverse chemical libraries for screening in drug discovery programs, particularly for targets where interactions with a pyridine nitrogen or a hydrogen bond-donating/accepting aldehyde derivative are desired. The principles outlined in this guide for its synthesis and derivatization provide a solid foundation for researchers aiming to exploit its unique chemical potential.
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